Choline fluoride

描述

Choline fluoride is a chemical compound that combines choline, an essential nutrient, with fluoride, a halogen element Choline is vital for various physiological functions, including neurotransmission, cell membrane integrity, and lipid metabolism Fluoride, on the other hand, is known for its role in dental health and its reactivity in various chemical processes

准备方法

Synthetic Routes and Reaction Conditions: Choline fluoride can be synthesized through the reaction of choline chloride with a fluoride source, such as hydrofluoric acid or sodium fluoride. The reaction typically occurs in an aqueous medium, and the product is isolated through crystallization or evaporation techniques. The general reaction is as follows:

[ \text{Choline chloride} + \text{Fluoride source} \rightarrow \text{this compound} + \text{By-products} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve more sophisticated techniques to ensure high purity and yield. This can include the use of advanced purification methods such as ion exchange chromatography and recrystallization. The reaction conditions are optimized to minimize the formation of impurities and by-products.

化学反应分析

Types of Reactions: Choline fluoride undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form choline oxide and other oxidation products.

Reduction: Under specific conditions, this compound can be reduced to form choline and fluoride ions.

Substitution: this compound can participate in substitution reactions where the fluoride ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like chloride, bromide, and iodide can be used in substitution reactions.

Major Products Formed:

Oxidation: Choline oxide and other oxidized derivatives.

Reduction: Choline and fluoride ions.

Substitution: Choline halides (e.g., choline chloride, choline bromide).

科学研究应用

Chemical Applications

Reagent in Organic Synthesis

Choline fluoride serves as a reagent in organic chemistry, facilitating the synthesis of various choline derivatives and other organic compounds. Its unique properties enable it to act as both a nucleophile and a leaving group in substitution reactions.

Deep Eutectic Solvents (DES)

this compound is utilized to create deep eutectic solvents, which are mixtures of two or more components that exhibit a melting point lower than that of the individual components. Recent studies have shown that ChF can form DES with ethylene glycol, demonstrating favorable physicochemical properties such as high conductivity and viscosity . The DES formed from ChF has been characterized using various spectroscopic techniques, revealing insights into its hydrogen bonding interactions and potential applications in green chemistry.

| Property | This compound-EG DES |

|---|---|

| Conductivity | High |

| Viscosity | Moderate |

| Density | Variable |

| Hydrogen Bonding | Strong |

Biological Applications

Cell Membrane Integrity

Research indicates that this compound plays a role in maintaining cell membrane integrity. Its interaction with lipid bilayers has been studied to understand its effects on membrane fluidity and permeability.

Neuroprotective Effects

Choline compounds, including ChF, have been investigated for their neuroprotective properties. In vitro studies suggest that ChF may help mitigate neurotoxicity associated with amyloid-beta fragments, which are implicated in neurodegenerative diseases like Alzheimer’s .

Medical Applications

Cognitive Function Enhancement

Choline is essential for neurotransmitter synthesis and has been linked to cognitive function improvement. This compound, as a source of choline, is being explored for its potential benefits in enhancing memory and cognitive abilities in both healthy individuals and those with cognitive impairments .

Therapeutic Investigations

Clinical trials have examined choline supplements' effects on various neurological conditions. For instance, randomized controlled trials have assessed the impact of choline bitartrate on children with fetal alcohol spectrum disorders (FASD), showing improvements in cognitive processing speed and executive function tasks .

Industrial Applications

Production of Specialized Chemicals

this compound is utilized in the production of specialized chemicals and materials. Its unique properties make it suitable for developing ionic liquids and other advanced materials used in various industrial processes.

Fluoride Ion Sensors

Recent research has highlighted the potential of this compound in developing selective fluoride ion sensors through hydrogen-bond interactions. These sensors can be crucial for environmental monitoring and health diagnostics .

Case Studies

Study on this compound-Based DES

A comprehensive study conducted at Case Western Reserve University explored the synthesis and characterization of a this compound-ethylene glycol deep eutectic solvent. The study utilized NMR spectroscopy to analyze the solvation dynamics within the DES, revealing significant insights into its chemical stability and potential applications in solvent systems .

Neuroprotective Effects Research

A series of preclinical studies focused on the neuroprotective effects of choline compounds, including ChF, demonstrated their efficacy in reducing neurotoxicity in neuronal cell lines. These findings suggest a promising avenue for further research into therapeutic applications for cognitive disorders .

作用机制

Choline fluoride exerts its effects through several mechanisms:

Neurotransmission: Choline is a precursor for acetylcholine, a neurotransmitter involved in muscle movement, memory, and other brain functions.

Cell Membrane Integrity: Choline is a component of phosphatidylcholine, a major phospholipid in cell membranes, contributing to cell structure and function.

Lipid Metabolism: Choline plays a role in lipid transport and metabolism, preventing the accumulation of fat in the liver.

相似化合物的比较

Choline fluoride can be compared with other choline compounds and fluoride salts:

Choline Chloride: Similar in structure but lacks the fluoride ion. Used as a dietary supplement and in animal feed.

Choline Bitartrate: Contains tartaric acid instead of fluoride. Used in dietary supplements for cognitive health.

Sodium Fluoride: A common fluoride salt used in dental care and water fluoridation. Lacks the choline component.

Conclusion

This compound is a compound with diverse applications in chemistry, biology, medicine, and industry. Its unique combination of choline and fluoride provides it with properties that are valuable for various scientific and industrial purposes. Understanding its preparation methods, chemical reactions, and mechanisms of action can help in harnessing its full potential for future research and applications.

生物活性

Choline fluoride (ChF) is a compound that combines choline, an essential nutrient, with fluoride, a mineral known for its role in dental health. This article explores the biological activity of this compound, focusing on its effects on health, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound is often studied in the context of its interaction with biological systems, particularly regarding its effects on cellular metabolism and neurological functions. The compound exhibits unique properties that influence its biological activity:

- Hydration Properties : this compound-based deep eutectic solvents have been shown to possess unusual hydration properties, which may affect solubility and bioavailability in biological systems .

- Neuroprotective Effects : Research indicates that choline can alleviate cognitive impairments induced by perinatal fluoride exposure. This effect is mediated through nicotinic acetylcholine receptors (nAChRs), specifically the α4β2 and α7 subtypes .

Biological Activity and Health Implications

The biological activity of this compound can be categorized into several key areas:

1. Cognitive Function

Choline has been linked to improved cognitive function and memory. In studies involving offspring mice exposed to fluoride during perinatal development, choline supplementation was found to mitigate learning and memory deficits . This suggests that this compound may play a protective role against neurotoxic effects associated with fluoride exposure.

2. Fluoride Toxicity Mitigation

Animal studies have demonstrated that dietary intake of choline can attenuate the toxic effects of fluoride. A cross-sectional study highlighted an inverse association between dietary choline intake and the prevalence of fluorosis among populations exposed to high levels of environmental fluoride . The adjusted odds ratios indicated significant protective effects from higher choline consumption.

3. Acetylcholinesterase Protection

Choline derivatives, including this compound, have shown potential in protecting acetylcholinesterase (AChE) against irreversible inhibition by organophosphates like DFP (diisopropyl fluorophosphate) and paraoxon. This protective mechanism is crucial for maintaining cholinergic signaling in the nervous system .

Table 1: Summary of Key Studies on this compound

属性

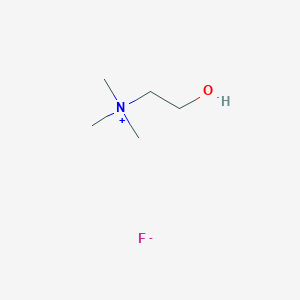

IUPAC Name |

2-hydroxyethyl(trimethyl)azanium;fluoride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO.FH/c1-6(2,3)4-5-7;/h7H,4-5H2,1-3H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHCUSSBEGLCCHQ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCO.[F-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60622707 | |

| Record name | 2-Hydroxy-N,N,N-trimethylethan-1-aminium fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4696-35-9 | |

| Record name | 2-Hydroxy-N,N,N-trimethylethan-1-aminium fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60622707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。